molecular formula C9H14O4 B14183950 2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane] CAS No. 918952-57-5

2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]

Cat. No.: B14183950
CAS No.: 918952-57-5
M. Wt: 186.20 g/mol
InChI Key: XHCCSTOTCORPEU-UHFFFAOYSA-N
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Description

2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] is a complex organic compound with the molecular formula C9H14O4. It features a unique spiro structure, which includes a three-membered ring fused to a six-membered ring, and two ether groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether derivatives .

Scientific Research Applications

2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] is unique due to its specific combination of spirocyclic rings and ether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

918952-57-5

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2,2-dimethylspiro[1,3-dioxane-5,2'-3,6-dioxabicyclo[3.1.0]hexane]

InChI

InChI=1S/C9H14O4/c1-8(2)11-4-9(5-12-8)7-6(13-7)3-10-9/h6-7H,3-5H2,1-2H3

InChI Key

XHCCSTOTCORPEU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CO1)C3C(O3)CO2)C

Origin of Product

United States

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